molecular formula C16H17N3OS B2473365 N-(1,2-benzothiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1797119-87-9

N-(1,2-benzothiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2473365
CAS No.: 1797119-87-9
M. Wt: 299.39
InChI Key: HGMZCEGEKRQOAF-UHFFFAOYSA-N
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Description

N-(1,2-benzothiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzothiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Alkylation of Piperidine: The piperidine ring is alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.

    Coupling Reaction: The benzothiazole derivative is then coupled with the alkylated piperidine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the piperidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,2-benzothiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-benzothiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and benzothiazole derivatives.

    Similar Compounds: this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a benzothiazole ring and a piperidine ring with a prop-2-yn-1-yl group. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1,2-benzothiazol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-2-7-19-8-5-12(6-9-19)16(20)18-14-3-4-15-13(10-14)11-17-21-15/h1,3-4,10-12H,5-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMZCEGEKRQOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC3=C(C=C2)SN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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